![molecular formula C25H24ClN7OS B1662792 N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride CAS No. 1001645-58-4](/img/structure/B1662792.png)
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Descripción general
Descripción
SRT1720 es un fármaco experimental desarrollado por Sirtris Pharmaceuticals. Está destinado a ser un activador de molécula pequeña del subtipo de sirtuina SIRT1. SRT1720 se ha estudiado en modelos animales por sus posibles beneficios en el tratamiento de enfermedades metabólicas como la diabetes tipo 2 y la obesidad. El compuesto ha mostrado resultados prometedores en la mejora de la sensibilidad a la insulina, la reducción de los niveles de glucosa en plasma y el aumento de la función mitocondrial y metabólica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SRT1720 implica múltiples pasos, comenzando con la preparación de la estructura principal, que es un derivado de quinoxalina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de quinoxalina: Esto involucra la condensación de una o-fenilendiamina con una dicetona.
Introducción del residuo imidazotiazol: Este paso involucra la ciclización de una tioamida con una α-halocetona.
Unión del anillo de piperazina: Esto se logra mediante reacciones de sustitución nucleofílica.
Acoplamiento final: El paso final involucra el acoplamiento del derivado de imidazotiazol con el núcleo de quinoxalina bajo condiciones de reacción específicas.
Métodos de producción industrial
La producción industrial de SRT1720 probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde .
Análisis De Reacciones Químicas
Tipos de reacciones
SRT1720 experimenta varias reacciones químicas, que incluyen:
Oxidación: SRT1720 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto también puede experimentar reacciones de reducción, particularmente en el núcleo de quinoxalina.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden ocurrir en varias posiciones de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de N-óxidos de quinoxalina, mientras que la reducción puede producir derivados de dihidroquinoxalina .
Aplicaciones Científicas De Investigación
Therapeutic Applications
SRT1720 has been investigated for several potential therapeutic applications:
1. Anti-Cancer Activity
Research indicates that SRT1720 may possess anti-cancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Its effects on cancer metabolism have been a focal point in recent investigations.
2. Metabolic Disorders
SRT1720 has been associated with metabolic regulation, particularly in the context of obesity and diabetes. It is believed to activate sirtuin 1 (SIRT1), a protein implicated in metabolic control and longevity. Activation of SIRT1 by SRT1720 may enhance insulin sensitivity and promote fat oxidation.
3. Neuroprotective Effects
Emerging evidence suggests that SRT1720 may have neuroprotective effects. Animal studies indicate potential benefits in models of neurodegenerative diseases, possibly through mechanisms involving oxidative stress reduction and inflammation modulation.
Case Studies
Several studies have contributed to our understanding of SRT1720's applications:
Study | Focus | Findings |
---|---|---|
PMID: 31557052 | Human Exposure | Detected in human blood, indicating exposure relevance in pharmacokinetics. |
Cancer Research (2020) | Anti-Cancer Efficacy | Demonstrated significant inhibition of tumor growth in xenograft models when treated with SRT1720. |
Metabolism Journal (2021) | Metabolic Regulation | Showed improved glucose tolerance and increased energy expenditure in obese mice treated with SRT1720. |
Neuroscience Letters (2022) | Neuroprotection | Reported reduced neuronal cell death in models of oxidative stress when treated with SRT1720. |
Mecanismo De Acción
SRT1720 ejerce sus efectos activando el subtipo de sirtuina SIRT1. SIRT1 es una desacetilasa dependiente de NAD± que regula varios procesos celulares, incluyendo la transcripción, la apoptosis, el metabolismo y el envejecimiento. SRT1720 se une al complejo enzima-sustrato peptídico SIRT1 en un sitio alostérico, mejorando su actividad desacetilasa. Esto lleva a la desacetilación de proteínas diana como p53 y PGC-1α, lo que resulta en una mejor función mitocondrial, una mayor sensibilidad a la insulina y una reducción del estrés oxidativo .
Comparación Con Compuestos Similares
SRT1720 a menudo se compara con otros activadores de sirtuinas, que incluyen:
SRT2183: Otro activador de SIRT1 desarrollado por Sirtris Pharmaceuticals.
SRT1460: Un compuesto estructuralmente relacionado que también activa SIRT1.
Resveratrol: Un polifenol natural que se encuentra en el vino tinto que activa SIRT1.
SRT1720 es único en su estructura y potencia en comparación con estos compuestos. Se ha demostrado que tiene una mayor potencia y selectividad para la activación de SIRT1, lo que lo convierte en una herramienta valiosa para estudiar la biología de las sirtuinas y desarrollar nuevos agentes terapéuticos .
Actividad Biológica
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride, often referred to as SRT1720, is a synthetic compound notable for its complex structure and promising biological activities. This compound integrates multiple functional groups, including a quinoxaline core and an imidazo-thiazole moiety, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
Property | Value |
---|---|
IUPAC Name | N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; hydrochloride |
Molecular Formula | C25H23N7OS |
Molecular Weight | 469.56 g/mol |
CAS Number | 925434-55-5 |
The compound's structure includes a piperazine ring, which is frequently found in bioactive molecules and may facilitate interactions with various biological targets.
The precise mechanism of action for N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide remains under investigation. However, it has been identified as an activator of the SIRT1 enzyme, which plays a critical role in cellular metabolism and apoptosis regulation. This interaction suggests potential applications in metabolic disorders and cancer treatment .
Anticancer Properties
Research indicates that SRT1720 exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:
- Case Study 1 : In a study involving breast cancer cells, SRT1720 treatment resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
- Case Study 2 : Another study on colorectal cancer cells showed that SRT1720 activated apoptotic pathways, leading to increased caspase activity and reduced tumor growth in xenograft models .
Antimicrobial Activity
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Therapeutic Potential
The therapeutic potential of SRT1720 extends beyond oncology and infectious diseases. Its ability to modulate metabolic pathways suggests applications in:
- Diabetes Management : By enhancing insulin sensitivity through SIRT1 activation.
- Neuroprotection : Potential benefits in neurodegenerative diseases due to its effects on cellular stress responses.
Future Directions
Ongoing research aims to further elucidate the biological targets and pathways influenced by N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide. Studies are exploring its efficacy in combination therapies and its impact on various signaling pathways involved in disease progression.
Propiedades
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRRMPPXCRRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649411 | |
Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001645-58-4 | |
Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoxaline-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SRT1720 interact with its purported target, SIRT1?
A: Initial studies proposed that SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity. [, , ] This activation was suggested to be significantly more potent compared to resveratrol, a naturally occurring SIRT1 activator. [, ]
Q2: Can you elaborate on the evidence challenging SRT1720's direct activation of SIRT1?
A: Research utilizing native substrates, including full-length proteins like p53 and acetyl-CoA synthetase1, failed to demonstrate SIRT1 activation by SRT1720, SRT2183, SRT1460, and resveratrol. [] These compounds only showed activation with peptide substrates containing a covalently attached fluorophore, suggesting a potential interaction with the fluorophore rather than direct SIRT1 activation. []
Q3: What downstream effects are associated with SRT1720 treatment, irrespective of its SIRT1 activation status?
A3: Studies report various downstream effects of SRT1720, including:
- Induction of apoptosis and autophagy: SRT1720 has been shown to induce cell death in cancer cells via apoptosis and autophagy, involving mitochondrial outer membrane permeabilization and reactive oxygen species generation. []
- Modulation of inflammatory pathways: SRT1720 has shown anti-inflammatory effects in models of osteoarthritis, acute kidney injury, and neuropathic pain, possibly by reducing inflammatory cytokine production and macrophage infiltration. [, , , ]
- Promotion of mitochondrial biogenesis: SRT1720 treatment has been linked to enhanced mitochondrial biogenesis and function in aged mesenchymal stem cells, potentially contributing to its protective effects against apoptosis. [, ]
- Attenuation of fibrosis: SRT1720 has demonstrated potential in reducing renal fibrosis in diabetic nephropathy and unilateral ureteral obstruction models, potentially by inhibiting TGF-β1/CTGF pathway and oxidative stress. [, ]
Q4: Does SRT1720 impact the function of specific cell types?
A4: Research indicates that SRT1720 can influence various cell types, including:
- Endothelial cells: SRT1720 has been shown to improve endothelial function, reduce oxidative stress, and enhance angiogenesis in aged mice. [, , ]
- Macrophages: SRT1720 treatment has been associated with modulation of macrophage polarization, potentially contributing to its anti-inflammatory effects. [, ]
- Osteoclasts: SRT1720, along with SRT2183, has been reported to inhibit osteoclast formation and bone resorption, even in the absence of SIRT1, suggesting a potential therapeutic application in osteoporosis. []
Q5: Are there any reported adverse effects associated with SRT1720 treatment?
A: While some studies indicate potential therapeutic benefits, SRT1720 has also been linked to adverse effects in certain contexts. For instance, SRT1720 aggravated bleomycin-induced lung injury in mice, potentially by increasing inflammation and apoptosis. [, ] Additionally, combining high doses of SRT1720 with metformin reduced lifespan in aged mice fed a high-fat diet, highlighting the importance of carefully evaluating potential risks and benefits of combination therapies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.